H-Gly-Leu-Met-NH2 HCl represents the C-terminal tripeptide amide sequence of Substance P (SP), an undecapeptide belonging to the tachykinin neuropeptide family. [] While Substance P is recognized for its role in pain transmission and inflammatory responses, H-Gly-Leu-Met-NH2 HCl specifically acts as the minimal pharmacophore responsible for interacting with neurokinin receptors, particularly the NK-1 receptor. [, ]
As the minimal pharmacophore of Substance P, H-Gly-Leu-Met-NH2 HCl primarily exerts its effects by binding to neurokinin receptors, specifically the NK-1 receptor. [, ] Binding to this G protein-coupled receptor initiates a cascade of intracellular signaling events, leading to various physiological responses. These responses include, but are not limited to, pain transmission, neurogenic inflammation, smooth muscle contraction, and modulation of immune function. [, ]
Neurokinin Receptor Pharmacology: H-Gly-Leu-Met-NH2 HCl serves as a valuable tool for studying the structure-activity relationship of Substance P and its interaction with neurokinin receptors. Researchers can synthesize and evaluate various analogues of this tripeptide to identify modifications that enhance or diminish receptor binding affinity and selectivity. [, ] This information aids in designing novel therapeutic agents targeting specific neurokinin receptors for managing pain, inflammation, and other related conditions.
Development of Radiolabeled Tracers: The incorporation of H-Gly-Leu-Met-NH2 HCl or its analogues into larger peptide constructs facilitates the development of radiolabeled tracers for imaging neurokinin receptor expression in vivo. [, ] These tracers can potentially aid in diagnosing and monitoring various diseases associated with altered neurokinin receptor expression, including certain types of cancer. []
Elucidating Substance P Metabolism: Understanding the metabolic breakdown of Substance P is crucial for developing effective therapeutic strategies. H-Gly-Leu-Met-NH2 HCl, as a key fragment of Substance P, can be utilized to identify and characterize enzymes involved in its degradation. [, , ] This knowledge contributes to developing enzyme inhibitors or designing more stable Substance P analogues with enhanced therapeutic potential.
Developing Highly Selective NK-1 Receptor Ligands: Further exploration of H-Gly-Leu-Met-NH2 HCl analogues is needed to develop highly selective and potent ligands for the NK-1 receptor. [] This selectivity is crucial for minimizing potential side effects associated with non-specific binding to other neurokinin receptors.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: